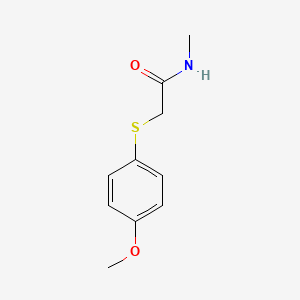
2-((4-Methoxyphenyl)thio)-N-methylacetamide
概要
説明
2-((4-Methoxyphenyl)thio)-N-methylacetamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether linkage, which is further connected to an N-methylacetamide moiety
作用機序
Target of Action
Similar compounds have been shown to interact with enzymes such as aralkylamine dehydrogenase . These enzymes play a crucial role in various biochemical reactions, including the metabolism of certain amino acids.
Mode of Action
It’s plausible that the compound interacts with its targets through a process known as transmetalation, a common mechanism in many chemical reactions . This process involves the transfer of a group (in this case, possibly the methoxyphenylthio group) from one molecule (the compound) to another (the target enzyme).
Biochemical Pathways
For instance, similar compounds have been found to regulate energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis .
Pharmacokinetics
Related compounds have been shown to exhibit satisfactory drug-like characteristics and adme properties . These properties are crucial for determining the bioavailability of a compound, which in turn influences its efficacy.
Result of Action
Similar compounds have been reported to exhibit neuroprotective and anti-inflammatory properties . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-N-methylacetamide typically involves the reaction of 4-methoxythiophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((4-Methoxyphenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA; typically carried out in solvents like dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-Methoxyphenyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
類似化合物との比較
Similar Compounds
2-((4-Methoxyphenyl)thio)benzoic acid: Shares the methoxyphenylthio moiety but differs in the acetamide group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the thioether and acetamide functionalities.
N-Methyl-4-methoxyphenylacetamide: Similar in structure but without the thioether linkage.
Uniqueness
2-((4-Methoxyphenyl)thio)-N-methylacetamide is unique due to the combination of its methoxyphenylthio and N-methylacetamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11-10(12)7-14-9-5-3-8(13-2)4-6-9/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUDULFVQQKYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4452915.png)
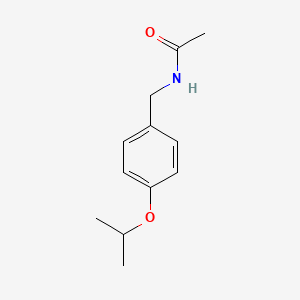
![4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4452925.png)
![1-[(dimethylamino)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4452939.png)
![4-[(1-piperidinylsulfonyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4452948.png)
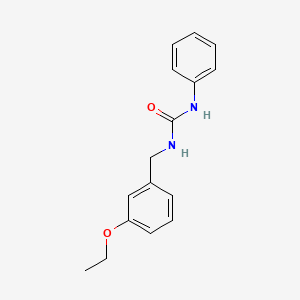
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B4452966.png)
![N-[4-chloro-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4452970.png)
![3-fluoro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4452977.png)
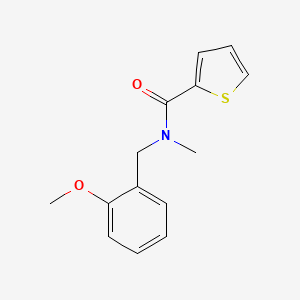
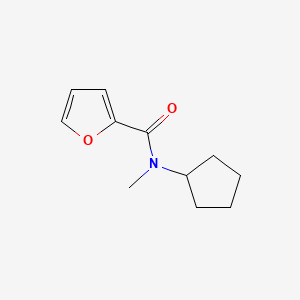
![2-chloro-N,N-diethyl-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4453011.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}indoline](/img/structure/B4453024.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4453028.png)
